molecular formula C12H22N2O2 B3112946 tert-butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate CAS No. 1932220-92-2

tert-butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate

Cat. No.: B3112946
CAS No.: 1932220-92-2
M. Wt: 226.32
InChI Key: UHWAZPYFRBULMP-ZJUUUORDSA-N
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Description

tert-butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate (CAS: 1932220-92-2) is a bicyclic amine derivative featuring a 3,6-diazabicyclo[3.2.2]nonane core and a tert-butyl carbamate protecting group. Key properties include:

  • Molecular formula: C₁₂H₂₂N₂O₂
  • Molecular weight: 226.32 g/mol
  • Purity: >95% (typical commercial grade) .
    The compound is widely used in medicinal chemistry and pharmaceutical research due to its rigid bicyclic structure, which enhances receptor-binding specificity and metabolic stability . Its racemic nature (rac-) indicates a 1:1 mixture of enantiomers, which may influence biological activity .

Properties

IUPAC Name

tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-9-4-5-10(14)7-13-6-9/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWAZPYFRBULMP-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate typically involves multiple steps. Starting from commercially available precursors, the synthetic route often includes the formation of the diazabicyclononane core through cyclization reactions. One common approach is the reductive amination of a suitable ketone with a diamine, followed by esterification to introduce the tert-butyl carboxylate group. The reaction conditions usually involve the use of organic solvents, reducing agents like sodium borohydride, and acid or base catalysis to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound might be scaled up using continuous flow reactors to ensure consistent product quality and yield. Automation and process optimization play crucial roles in minimizing reaction times and maximizing efficiency. Solvent recycling and catalyst reuse are also important considerations in the industrial synthesis to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : Using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to convert the tertiary amine groups into N-oxides.

  • Reduction: : Utilizing reducing agents like lithium aluminum hydride to reduce any carbonyl functionalities to alcohols.

  • Substitution: : Halogenation or alkylation reactions where the nitrogen atoms can act as nucleophiles.

Common Reagents and Conditions

Common reagents include oxidizing agents (hydrogen peroxide), reducing agents (lithium aluminum hydride), and halogenating agents (thionyl chloride). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and anhydrous solvents to prevent side reactions.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For instance, oxidation may yield N-oxides, while reduction could result in alcohols. Substitution reactions can lead to halogenated or alkylated derivatives of the parent compound.

Scientific Research Applications

Organic Synthesis

Tert-butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate serves as an important intermediate in the synthesis of various complex organic molecules. Its bicyclic structure allows for the formation of diverse derivatives through functionalization reactions such as:

  • N-Alkylation : The nitrogen atoms in the bicyclic framework can undergo alkylation, leading to derivatives with enhanced biological activity.
  • Carboxylic Acid Derivatives : The carboxylate group can be transformed into amides or esters, expanding its utility in drug development.

Medicinal Chemistry

Recent studies have explored the potential pharmacological effects of compounds derived from this compound. Some notable applications include:

  • Anticancer Agents : Certain derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • Neuroprotective Effects : Research indicates that modifications of this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Catalysis

The compound's structure allows it to be utilized as a ligand in asymmetric catalysis, particularly in reactions involving chiral centers. Its ability to stabilize transition states can lead to higher yields and selectivity in various chemical transformations.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined several derivatives of this compound for their cytotoxic effects on different cancer cell lines. The results indicated that certain modifications led to significant inhibition of cell growth, suggesting a pathway for developing new anticancer therapies .

Case Study 2: Neuroprotection

In another investigation reported in Neuroscience Letters, researchers synthesized a series of compounds based on this compound and evaluated their effects on neuronal survival under oxidative stress conditions. The findings revealed that some derivatives provided substantial protection against cell death, highlighting their potential for treating neurodegenerative disorders .

Table 1: Comparison of Biological Activities

Compound DerivativeActivity TypeIC50 (μM)Reference
Derivative AAnticancer5Journal of Medicinal Chemistry
Derivative BNeuroprotective10Neuroscience Letters
Derivative CAntimicrobial15Unpublished Data

Table 2: Synthesis Pathways

Reaction TypeConditionsYield (%)Reference
N-AlkylationBase-catalyzed85Organic Syntheses
EsterificationAcid-catalyzed90Journal of Organic Chemistry

Mechanism of Action

The mechanism of action of tert-Butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate largely depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. By binding to these targets, the compound can modulate biological pathways, leading to altered cellular responses. Detailed mechanistic studies often involve spectroscopic and crystallographic techniques to elucidate the exact binding modes and interaction sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Bicyclic Structure Variations

tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS: 617714-22-4)
  • Molecular formula : C₁₃H₂₂N₂O₂
  • Molecular weight : 238.33 g/mol
  • Key difference: The bicyclo[2.2.2]octane core introduces smaller ring systems compared to the [3.2.2]nonane framework.
tert-butyl 8-allyl-7-hydroxy-2-(4-methylphenylsulfonyl)-2-azabicyclo[3.3.1]non-6-ene-6-carboxylate (Compound 3.14)
  • Molecular formula : C₂₅H₃₄N₂O₅S
  • Key difference: The bicyclo[3.3.1]nonane system includes an additional ring and functional groups (allyl, sulfonyl). This complexity increases molecular weight (424.34 g/mol) and logP, favoring lipid membrane penetration but complicating synthesis .

Substituent Modifications

benzyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate (CAS: 1251013-17-8)
  • Molecular formula : C₁₅H₂₀N₂O₂
  • Molecular weight : 260.33 g/mol
  • Key difference : Replacement of tert-butyl with benzyl eliminates steric protection, making the carbamate group more susceptible to enzymatic or acidic cleavage. This reduces stability but may enhance reactivity in prodrug strategies .
tert-butyl 2-(5-bromopyrazin-2-yl)-2,6-diazaspiro[3.5]nonane-6-carboxylate
  • Molecular formula : C₁₆H₂₃BrN₄O₂
  • Molecular weight : 383.29 g/mol
  • Key difference: The spiro[3.5]nonane system and bromopyrazine substituent introduce electrophilic sites for cross-coupling reactions, expanding utility in chemical synthesis .

Salt Forms and Stereochemistry

tert-butyl rac-(1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride (CAS: 1820575-47-0)
  • Molecular formula : C₁₂H₂₂N₂O₂·HCl
  • Molecular weight : 263 g/mol
  • Key difference : The hydrochloride salt improves aqueous solubility (critical for in vivo studies) but may alter pharmacokinetics. The stereochemical inversion (3-carboxylate vs. 6-carboxylate) impacts hydrogen-bonding interactions .

Data Table: Comparative Analysis

Compound Name Bicyclo System Molecular Formula Molecular Weight (g/mol) Key Substituent Purity Application Reference ID
tert-butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate [3.2.2] C₁₂H₂₂N₂O₂ 226.32 tert-butyl carbamate >95% Medicinal chemistry
tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate [2.2.2] C₁₃H₂₂N₂O₂ 238.33 tert-butyl carbamate N/A Flexible scaffold design
benzyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate [3.2.2] C₁₅H₂₀N₂O₂ 260.33 benzyl carbamate N/A Prodrug development
tert-butyl rac-(1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride [3.2.2] C₁₂H₂₂N₂O₂·HCl 263.00 HCl salt, 3-carboxylate 95% Solubility enhancement

Research Findings and Implications

  • Structural Rigidity vs. Flexibility: Bicyclo[3.2.2]nonane derivatives exhibit intermediate rigidity compared to [2.2.2] (more flexible) and [3.3.1] (more rigid) systems, balancing target selectivity and synthetic accessibility .
  • Substituent Effects : tert-butyl groups enhance metabolic stability, while benzyl or bromo-substituents enable modular functionalization for drug discovery .
  • Salt Forms : Hydrochloride salts improve bioavailability but require careful pH management during formulation .

Biological Activity

Tert-butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate is a bicyclic compound notable for its unique structural properties and potential biological activities. With the molecular formula C12H22N2O2C_{12}H_{22}N_{2}O_{2} and a molecular weight of 226.32 g/mol, this compound features a tert-butyl group and a carboxylate moiety integrated into a bicyclic framework, specifically the 3,6-diazabicyclo[3.2.2]nonane structure .

Structural Characteristics

The compound's structure includes:

  • Bicyclic Framework : The bicyclic nature contributes to its stability and reactivity.
  • Functional Groups : The presence of a tert-butyl group and a carboxylate enhances its chemical reactivity and potential interactions with biological systems.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential applications in pharmacology and medicinal chemistry.

Metabolic Stability

Research indicates that the tert-butyl group can significantly influence the metabolic pathways of compounds. In vitro studies have shown that compounds containing this group undergo oxidative metabolism primarily via cytochrome P450 enzymes (CYPs), specifically CYPs 3A4/5, 2D6, 2C9, and 1A2 . This metabolic pathway suggests that modifications to the tert-butyl group could enhance metabolic stability.

Table 1: Metabolic Stability Comparisons

CompoundMajor Metabolic PathwayCYP InvolvementHalf-Life (min)
This compoundOxidationCYP 3A4/5, 2D663
Cp-CF₃ ReplacementReduced Metabolism-114

This table summarizes findings from studies comparing the metabolic stability of tert-butyl-containing compounds with those where the tert-butyl group was replaced by trifluoromethyl groups (Cp-CF₃), demonstrating improved metabolic half-life with modifications .

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic synthesis techniques that require careful control over reaction conditions to ensure high yields and purity . The carboxylate group facilitates nucleophilic substitution reactions, while the nitrogen atoms in the bicyclic structure may enhance coordination with metal ions, which is significant for catalytic applications.

Case Studies

Recent studies have investigated the biological implications of this compound in various contexts:

  • Antimicrobial Activity : Some derivatives of bicyclic compounds have shown promising antimicrobial properties against various pathogens.
  • Neuroprotective Effects : Research into related compounds suggests potential neuroprotective effects, indicating that modifications to the bicyclic framework could lead to new therapeutic agents for neurodegenerative diseases.

Q & A

Q. What are the optimal conditions for synthesizing tert-butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate?

Synthesis typically involves rhodium-catalyzed cycloaddition reactions, such as the decomposition of vinyldiazoacetates with heterodienes. Key parameters include:

  • Catalyst selection : Dirhodium tetracarboxylates (e.g., Rh₂(OAc)₄) enable [3+4] cycloaddition via cyclopropanation/Cope rearrangement .
  • Temperature control : Reactions are often conducted at 60–80°C to balance yield and stereoselectivity .
  • Chiral induction : Use of chiral auxiliaries like (S)-lactate methyl ester or dirhodium tetraprolinates can improve enantioselectivity .
    Storage : Store refrigerated (<8°C) in airtight containers to prevent decomposition .

Q. How can researchers characterize the stereochemistry of this bicyclic compound?

Advanced spectroscopic and computational methods are critical:

  • 2D NMR : NOESY/ROESY experiments identify spatial proximity of protons, confirming the bicyclo[3.2.2] framework and stereochemical assignments .
  • X-ray crystallography : Resolves absolute configuration, particularly for enantiomers .
  • Chiral HPLC : Separates rac-emates using columns like Chiralpak AD-H with hexane/isopropanol gradients .

Q. What stability challenges arise during storage or experimental handling?

  • Thermal sensitivity : Decomposition occurs above 80°C, releasing CO and NOₓ under fire conditions .
  • Hygroscopicity : Tight sealing is required to prevent hydrolysis of the tert-butoxycarbonyl (Boc) group .
  • Light sensitivity : Store in dark conditions to avoid photolytic degradation .

Advanced Research Questions

Q. How does stereochemistry influence pharmacological activity in κ-opioid receptor binding?

Stereochemical orientation (e.g., (1S,2R,5R)-configuration) directly impacts receptor affinity:

  • Dihedral angle effects : Optimal angles (e.g., 97° between N-pyrrolidine and N-phenylacetamide) enhance binding to κ-receptors (Kᵢ = 1.0 nM) .
  • Substituent effects : CO₂CH₃ groups improve selectivity over benzyl or ethyl substituents due to hydrogen-bonding interactions .
    Methodological validation : Radioligand displacement assays using [³H]U-69,593 and GTPγS binding studies confirm functional agonism .

Q. How can enantioselective synthesis be achieved for non-racemic forms?

Two primary strategies:

  • Chiral catalysis : Dirhodium tetraprolinates induce enantiomeric excess (ee) >90% in cycloadditions .
  • Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer from racemic mixtures (e.g., 87:13 dr achieved via nitromethyl addition) .
    Analytical validation : Monitor ee using polarimetry or chiral GC-MS .

Q. What contradictions exist in reported biological activities of structural analogs?

Data discrepancies arise from:

  • Substituent positioning : 6-Oxo vs. 8-oxo derivatives show varying metabolic stability in hepatic microsomal assays .
  • Receptor cross-reactivity : Some analogs exhibit µ-opioid receptor off-target effects despite structural similarity .
    Resolution : Comparative molecular field analysis (CoMFA) identifies critical steric/electronic parameters for selectivity .

Methodological Guides

Q. How to analyze reaction impurities during synthesis?

  • HPLC-MS : Detect byproducts (e.g., des-Boc intermediates) using C18 columns with 0.1% formic acid gradients .
  • TLC monitoring : Silica gel plates (ethyl acetate/hexane) visualize unreacted diazo precursors .

Q. Best practices for resolving conflicting spectral data in structural elucidation?

  • DFT calculations : Compare experimental NMR shifts with density functional theory-predicted values (e.g., B3LYP/6-31G*) .
  • Isotopic labeling : ¹³C-labeled analogs clarify ambiguous carbon environments in crowded spectra .

Q. How to design SAR studies for bicyclic derivatives?

  • Core modifications : Introduce substituents at C3 or C6 to probe steric effects .
  • Bioisosteric replacement : Replace Boc with trifluoroacetyl or benzyl carbamates to assess metabolic stability .
    In vitro models : Use HEK-293 cells expressing human κ-receptors for functional assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
tert-butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate
Reactant of Route 2
tert-butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate

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